molecular formula C7H16ClNO2 B2618195 Methyl 4-amino-3,3-dimethylbutanoate hydrochloride CAS No. 1781234-68-1

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B2618195
CAS No.: 1781234-68-1
M. Wt: 181.66
InChI Key: JNNRODZJFFKGGF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride (C₇H₁₆ClNO₂, MW: 181.66) is a tertiary amine ester hydrochloride with a branched alkyl chain. It is characterized by a methyl ester group at position 1, an amino group at position 4, and two methyl substituents at position 3 of the butanoate backbone . This compound is primarily utilized in pharmaceutical research, particularly as a synthetic intermediate in the preparation of bioactive molecules. Its structural rigidity and solubility profile (polar aprotic solvents) make it suitable for reactions requiring controlled steric and electronic environments .

Properties

IUPAC Name

methyl 4-amino-3,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,5-8)4-6(9)10-3;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNRODZJFFKGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-3,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-amino-3,3-dimethylbutanoate hydrochloride exhibits several biological activities, primarily due to its structural similarity to amino acids. These activities include:

  • Influencing Metabolic Pathways : It may modulate appetite and energy expenditure, suggesting potential applications in treating obesity and metabolic disorders.
  • Neurotransmitter Interaction : Preliminary studies indicate that it could interact with receptors involved in neurotransmitter regulation, enhancing neurotransmitter release such as serotonin and dopamine .

Therapeutic Applications

The compound is being investigated for its potential therapeutic effects in several areas:

Obesity and Metabolic Disorders

Due to its role in modulating appetite and energy metabolism, this compound shows promise for developing treatments for obesity. Studies suggest that it may help regulate metabolic pathways that influence weight management.

Neurological Disorders

The compound's ability to enhance neurotransmitter dynamics positions it as a candidate for treating neurological conditions. Research has shown that it can increase serotonin and dopamine levels, potentially improving mood and cognitive function .

Drug Development

As a building block in medicinal chemistry, this compound is valuable for synthesizing new pharmaceutical compounds. Its unique structure allows for the development of enantiomerically pure drugs with specific biological activities.

Case Studies and Research Findings

Several studies highlight the compound's efficacy and potential applications:

Study FocusFindingsImplications
Neurotransmitter ReleaseIncreased serotonin and dopamine release observed in vitroSuggests potential for mood enhancement therapies
Metabolic RegulationModulation of energy expenditure pathwaysPotential application in obesity treatment
Drug SynthesisUsed as a precursor for novel pharmaceutical compoundsValuable in developing targeted medications

These findings underscore the compound's versatility across different fields of research.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-Amino-3,3-dimethylbutanoate Hydrochloride

  • Structural Differences: The ethyl ester variant (C₈H₁₈ClNO₂) replaces the methyl ester with an ethyl group, increasing hydrophobicity and molecular weight (MW: 195.67 vs. 181.66) .
  • Synthesis : Synthesized via analogous reductive amination pathways but requires longer alkylation steps, resulting in lower yields (e.g., 71% for methyl vs. unreported yields for ethyl in available data) .
  • Applications : The ethyl variant is less commonly used due to higher production costs (priced at $1,333/g for R&D quantities) and marginally reduced solubility in polar solvents compared to the methyl derivative .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structural Differences: Features a methyl-substituted amino group at position 2 (vs. position 4 in the target compound) and retains the 3,3-dimethylbutanoate backbone. The stereochemistry (S-configuration) introduces chirality, impacting receptor binding .
  • Synthesis : Prepared via benzylidene protection followed by catalytic hydrogenation (71% yield), with distinct ¹H-NMR shifts (δ 9.00 ppm for NH vs. δ 8.98 ppm in the target compound) .
  • Applications: Demonstrated utility in asymmetric synthesis of opioid analogs, highlighting the role of amino group positioning in pharmacological activity .

4-(Dimethylamino)butanoic Acid Hydrochloride

  • Structural Differences: Replaces the methyl ester with a carboxylic acid group and substitutes the primary amine with a dimethylamino group (C₆H₁₄ClNO₂, MW: 175.64) .
  • Properties: Increased acidity (pKa ~4.5 for COOH vs. ~8.5 for ester) alters solubility in aqueous media. The dimethylamino group enhances steric hindrance, reducing nucleophilicity .
  • Applications : Used in peptide mimetics and ion-channel modulators, contrasting with the ester-based target compound’s role in prodrug synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups ¹H-NMR (NH δ, ppm)
Methyl 4-amino-3,3-dimethylbutanoate HCl C₇H₁₆ClNO₂ 181.66 Methyl ester, primary amine 8.98, 8.76
Ethyl 4-amino-3,3-dimethylbutanoate HCl C₈H₁₈ClNO₂ 195.67 Ethyl ester, primary amine Not reported
Methyl (S)-2-(methylamino)-3,3-dimethylbutanoate HCl C₈H₁₈ClNO₂ 195.67 Methyl ester, methylamino 9.00
4-(Dimethylamino)butanoic acid HCl C₆H₁₄ClNO₂ 175.64 Carboxylic acid, dimethylamino Not reported

Research Findings and Trends

  • Steric Effects : The 3,3-dimethyl substitution in the target compound reduces conformational flexibility, enhancing selectivity in enzyme inhibition compared to linear analogs .
  • Amino Group Positioning: Primary amines (e.g., Methyl 4-amino-3,3-dimethylbutanoate HCl) exhibit higher reactivity in nucleophilic substitutions than secondary or tertiary amines (e.g., dimethylamino derivatives) .
  • Cost vs. Utility : Ethyl esters are cost-prohibitive for large-scale applications, favoring methyl esters in industrial settings despite similar reactivity .

Biological Activity

Methyl 4-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula: C₇H₁₅ClN₂O₂
  • Molecular Weight: Approximately 181.66 g/mol
  • CAS Number: 1781234-68-1

The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to influence metabolic pathways, particularly those involving neurotransmitters and energy metabolism. The compound may act as a substrate or inhibitor for certain enzymes, thus affecting various biochemical pathways.

Key Mechanisms:

  • Interaction with Receptors: Preliminary studies suggest that it may interact with receptors involved in appetite regulation and energy balance.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neuronal signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Appetite Regulation: The compound's structural similarity to amino acids suggests a role in modulating appetite and energy expenditure, making it a candidate for treating obesity and metabolic disorders.
  • Neurotransmitter Modulation: Its potential to influence neurotransmitter levels may have implications for neurological disorders.

Table 1: Summary of Biological Activities

ActivityDescription
Appetite RegulationModulates appetite and energy expenditure
Neurotransmitter ModulationInfluences neurotransmitter synthesis and signaling pathways
Metabolic Pathway InfluenceAffects metabolic pathways related to energy metabolism

Case Studies:

  • Metabolic Disorder Applications : A study explored the effects of methyl 4-amino-3,3-dimethylbutanoate on metabolic pathways in animal models. Results indicated significant alterations in appetite regulation and energy expenditure metrics.
  • Neurotransmitter Interaction : In vitro studies demonstrated that the compound could inhibit specific enzymes involved in neurotransmitter synthesis, suggesting its potential utility in developing treatments for neurological conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar structures:

CompoundSimilarities/Differences
Methyl 4-amino-2-hydroxybutanoateHydroxyl group present; different biological activities
Methyl 4-amino-3-hydroxybenzoateHydroxyl group instead of dimethyl group; distinct reactivity

These comparisons highlight the uniqueness of this compound in terms of its functional groups and potential biological effects.

Q & A

Q. What are the optimal synthetic conditions for Methyl 4-amino-3,3-dimethylbutanoate hydrochloride to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves suspending the starting material (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in a polar aprotic solvent like tetrahydrofuran (THF) under nitrogen, followed by the addition of trifluoromethanesulfonic acid derivatives and a base such as diisopropylethylamine. Key parameters include:
  • Temperature : 60°C for 27 hours .
  • Solvent Ratio : THF as the primary solvent for solubility and reaction efficiency .
  • Purification : C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the product .
    Yield optimization requires stoichiometric control of reagents (e.g., 2 equivalents of trifluoromethanesulfonic acid) and inert atmosphere maintenance to prevent side reactions.

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodological Answer : A combination of techniques ensures robust characterization:
  • LCMS : Confirms molecular weight via m/z 228.3 [M+H]⁺ .
  • HPLC : Retention time consistency (e.g., 1.19 minutes under SMD-TFA05 conditions) validates purity .
  • 1H-NMR : Peaks at δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), and 1.02 (s, 9H, C(CH₃)₃) are diagnostic .
    Cross-validation using these methods minimizes false positives from impurities.

Q. What storage conditions are recommended to prevent degradation of this hydrochloride salt?

  • Methodological Answer :
  • Temperature : Store at –20°C in airtight containers to avoid hydrolysis .
  • Humidity Control : Use desiccants or vacuum-sealed packaging due to moisture sensitivity .
  • Solvent Stability : Avoid prolonged exposure to polar solvents (e.g., water, ethanol) to prevent ester group hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC retention times across synthesis batches?

  • Methodological Answer : Discrepancies may arise from:
  • Column Degradation : Regular column calibration with reference standards (e.g., USP-grade materials) ensures consistency .
  • Mobile Phase pH : Adjust acetonitrile/water ratios or add 0.1% trifluoroacetic acid (TFA) to sharpen peaks .
  • Sample Preparation : Ensure complete removal of residual solvents (e.g., THF) via rotary evaporation to avoid interference .
    Cross-check with LCMS (m/z 228.3) and NMR to confirm structural integrity .

Q. What strategies enhance the stability of the ester group under physiological conditions for in vitro studies?

  • Methodological Answer :
  • Prodrug Design : Replace the methyl ester with ethyl or benzyl esters, as seen in analogs like ethyl 2-amino-3-hydroxybutanoate hydrochloride, which exhibit slower hydrolysis .
  • Steric Shielding : Introduce bulky substituents (e.g., 3,3-dimethyl groups) to hinder nucleophilic attack on the ester carbonyl .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to maintain physiological pH and reduce ester degradation .

Q. How does stereochemistry influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The (2S)-configured amino group (as in methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) directs regioselectivity in reactions. For example:
  • Reductive Amination : Benzaldehyde reacts preferentially with the primary amine, forming (2S)-2-(benzylamino)-3,3-dimethylbutanoate methyl ester .
  • Steric Effects : The 3,3-dimethyl groups hinder axial attack, favoring equatorial transition states in ring-forming reactions .
    Chiral HPLC or circular dichroism (CD) spectroscopy can monitor stereochemical outcomes .

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